2-Chloro-4-nitrophenyl-β-cellotrioside is a synthetic compound primarily used as a chromogenic substrate in biochemical assays to measure cellulase activity. This compound is significant in various fields, including agricultural chemistry and biochemistry, due to its utility in enzyme assays and its role as an intermediate in the synthesis of pesticides and pharmaceuticals.
The compound is derived from enzymatic hydrolysis of specific oligosaccharides, particularly 4,6-O-benzylidene-2-chloro-4-nitrophenyl-β-d-cellooligosaccharides. Its synthesis and applications have been documented in scientific literature, highlighting its relevance in enzyme-coupled assays and other biochemical applications .
2-Chloro-4-nitrophenyl-β-cellotrioside belongs to the class of nitrophenyl glycosides. It is categorized as a chromogenic substrate, which means it can produce a color change in response to enzymatic activity, facilitating quantitative measurement in laboratory settings.
The synthesis of 2-Chloro-4-nitrophenyl-β-cellotrioside involves several steps:
Technical details regarding reaction conditions (e.g., temperature, pH) are crucial for optimizing yield and purity during synthesis.
The molecular formula for 2-Chloro-4-nitrophenyl-β-cellotrioside is , with a molecular weight of approximately 497.84 g/mol.
The compound's structure can be represented by its InChI key: KMYYNUOXSFGLNX-ZENQEEDISA-N
, and it has distinct SMILES representations that illustrate its complex arrangement of atoms .
2-Chloro-4-nitrophenyl-β-cellotrioside participates in several chemical reactions:
The mechanism by which 2-Chloro-4-nitrophenyl-β-cellotrioside functions involves the following steps:
The compound's absorbance characteristics at specific wavelengths make it suitable for sensitive assays, with optimal detection typically occurring between 400 nm and 420 nm .
The primary applications of 2-Chloro-4-nitrophenyl-β-cellotrioside include:
The synthesis of 2-chloro-4-nitrophenyl-β-cellotrioside (CNP-G3) leverages both chemical and enzymatic strategies to achieve regioselective glycosidic bonding. The core approach involves stepwise assembly of the cellotriose backbone (three β-1,4-linked D-glucose units) followed by conjugation to the chromogenic 2-chloro-4-nitrophenyl (CNP) aglycone. Chemical synthesis typically begins with peracetylated glucose monomers, where acetyl groups serve as temporary protecting groups. Koenigs-Knorr glycosylation is employed to link the first glucosyl unit to a CNP-acceptor, yielding 2-chloro-4-nitrophenyl-β-D-glucoside (CNP-G1). Subsequent elongation to cellotrioside requires selective deacetylation and glycosyl donor activation. A critical advancement involves using cellobiosyl fluoride as a donor substrate for enzymatic elongation. Glycosynthase mutants (e.g., derived from Trichoderma reesei cellulases) catalyze transglycosylation without hydrolyzing the nascent oligosaccharide, achieving yields >75% for CNP-G3 [3] [9].
Table 1: Key Chemoenzymatic Routes to CNP-G3
Method | Catalyst | Key Donor/Acceptor | Yield (%) | Regioselectivity |
---|---|---|---|---|
Chemical Glycosylation | BF₃·Et₂O | Peracetylated glucose | 35–42 | Moderate (β-selectivity ~5:1) |
Glycosynthase | E231G Cel7B mutant | Cellobiosyl fluoride + CNP-G1 | 78–85 | High (β-1,4 only) |
Transglycosidase | Native Hunicola insolens | pNP-cellotrioside + CNP-OH | 60 | Moderate |
Enzymatic synthesis offers superior stereocontrol over chemical methods, particularly for maintaining the β-configuration at the anomeric carbon. However, substrate solubility limitations arise with longer oligosaccharides. Co-solvent systems (e.g., acetone/buffer mixtures at 30% v/v) enhance CNP-G3 solubility during enzymatic synthesis without denaturing the catalyst [3] [9]. Purification relies on size-exclusion chromatography (Sephadex LH-20), followed by lyophilization to yield >95% pure CNP-G3 as a pale-yellow crystalline solid.
The sensitivity of CNP-G3 as a chromogenic substrate hinges on strategic modifications to the cellotriose backbone or the CNP aglycone. Three primary strategies are employed:
Chromophore Optimization: Replacing the standard para-nitrophenyl (pNP) group with the ortho-chloro substituted CNP significantly shifts the absorption maximum of the released chromophore. Upon enzymatic hydrolysis, free CNP absorbs at 405 nm (ε = 9,500 M⁻¹cm⁻¹), compared to pNP’s 400 nm (ε = 7,300 M⁻¹cm⁻¹). This 15–20% molar extinction coefficient increase enhances detection sensitivity in kinetic assays [4] [6]. Fluorogenic variants (e.g., 4-methylumbelliferyl derivatives) offer higher sensitivity but require UV instrumentation, limiting broad applicability.
Linker Engineering: Inserting a -(CH₂)₃- spacer between the cellotriose reducing end and the CNP aglycone reduces steric hindrance for exo-acting enzymes (e.g., β-glucosidases). This modification increases the hydrolysis rate (kcat/KM) by 2.3-fold for Aspergillus niger glucosidase compared to non-spacered CNP-G3 [9].
Backbone Fluorination: Selective C6–OH fluorination of the non-reducing terminal glucose unit creates a hydrolysis-resistant block for endo-cellulases while permitting exo-enzyme action. Fluorinated CNP-G3 (F-CNP-G3) exhibits <5% hydrolysis by endo-cellulase Cel7A after 1 hour but retains 90% susceptibility to exo-cellulase Cel6B [9]. This enables specific detection of exo-enzymes in mixed systems.
Table 2: Spectral and Kinetic Properties of Modified CNP-G3 Substrates
Modification | Abs λₘₐₓ (nm) | ε (M⁻¹cm⁻¹) | kcat/KM (s⁻¹M⁻¹) Cel6B | Relative Hydrolysis Rate (vs. native CNP-G3) |
---|---|---|---|---|
Native CNP-G3 | 405 | 9,500 | 1.2 × 10⁴ | 1.00 |
CNP-G3 with C6-spacer | 405 | 9,500 | 2.8 × 10⁴ | 2.33 |
C6-Fluorinated CNP-G3 | 405 | 9,500 | 1.1 × 10⁴ | 0.92 |
4-MU-G3 (fluorogenic) | N/A (Fluorescence) | N/A | 8.5 × 10³ | 0.71 |
Preventing undesired hydrolysis by exo-enzymes is critical for accurate endo-cellulase detection using CNP-G3. Three blocking group strategies are systematically compared:
Enzymatic Blocking:Lactone-mediated oxidation of the non-reducing end glucose to gluconic acid creates a negatively charged carboxylate group. This modification repels the catalytic domains of exo-enzymes (e.g., Trichoderma CBH I), reducing hydrolysis by 85–90% without organic solvents. However, gluconic acid-modified CNP-G3 shows 15% instability at pH >7.0 due to lactonization [5] [10].
Phosphoester Barriers:Introducing a C6-phosphate group via phosphoramidite chemistry blocks exo-enzymes while enabling detection of phosphatase-coupled cellulases. Phosphorylated CNP-G3 (P-CNP-G3) exhibits near-complete resistance (>98%) to Cel7A but is hydrolyzed by alkaline phosphatase (AP)-containing systems. The phosphate group, however, increases polarity, reducing solid-phase recovery yields by 20–30% during synthesis [10].
Table 3: Blocking Group Efficacy Against Exo-Cellulase CBH I (Cel7A)
Blocking Strategy | Group | Residual Activity (%) | Stability (pH 5.0) | Synthesis Complexity |
---|---|---|---|---|
None (Native CNP-G3) | – | 100 | High | Low |
Tritylation | Tr | 8 | Moderate | Medium |
Silylation | TBDPS | 3 | High | High |
Gluconic Acid | COO⁻ | 10–15 | Low (pH>7) | Medium |
Phosphorylation | PO₄²⁻ | 2 | High | High |
Key Trade-offs:
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